molecular formula C10H6F3N3OS2 B2865526 N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392245-01-1

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2865526
CAS No.: 392245-01-1
M. Wt: 305.29
InChI Key: CIQVVAMPZGEKKF-UHFFFAOYSA-N
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Description

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C10H6F3N3OS2 and its molecular weight is 305.29. The purity is usually 95%.
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Scientific Research Applications

  • Ionophores for Copper Ion Sensors : Mercapto thiadiazole compounds, including derivatives similar to N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, have been used in the construction of carbon paste electrodes for potentiometric determination of copper ions. These compounds exhibit high selectivity for copper ions due to effective coordination with sulfur and nitrogen atoms (Mashhadizadeh et al., 2010).

  • Synthesis and Structural Studies : The synthesis and crystal structure of mercapto functionalized 1,3,4-thiadiazoles have been described, indicating their potential in various chemical synthesis applications. These compounds form chains via N–H⋯S hydrogen bonds (Hipler et al., 2003).

  • Anticancer Agents : Several studies have explored the anticancer potential of compounds related to this compound. These include microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties with expected pharmacological activity, showing activity as cytotoxic agents against different cancer cell lines (Saad et al., 2011).

  • Antibacterial and Antifungal Activities : Compounds derived from 2-amino-5-mercapto-1,3,4-thiadiazole have been evaluated for their antibacterial and antifungal activities, indicating their potential use in combating various microbial infections (Ibrahim et al., 2021).

  • Polyvinyl Alcohol Modification for Anticancer Activity : There has been research on the modification of polyvinyl alcohol containing 1,3,4-thiadiazole for potential anticancer activity. This involves synthesizing novel cyclic imides linked to 1,3,4-thiadiazole moiety (Saeed, 2017).

  • Solvent-Free Synthesis of Benzamide Derivatives with Anticancer Potential : A study focused on the solvent-free synthesis of benzamide derivatives containing a thiadiazole scaffold. These compounds exhibited promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3OS2/c11-10(12,13)6-3-1-2-5(4-6)7(17)14-8-15-16-9(18)19-8/h1-4H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQVVAMPZGEKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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